5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1706462-19-2
VCID: VC7550868
InChI: InChI=1S/C11H9ClFN3O/c12-7-2-1-3-8(13)9(7)10-15-11(17-16-10)6-4-14-5-6/h1-3,6,14H,4-5H2
SMILES: C1C(CN1)C2=NC(=NO2)C3=C(C=CC=C3Cl)F
Molecular Formula: C11H9ClFN3O
Molecular Weight: 253.66

5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole

CAS No.: 1706462-19-2

Cat. No.: VC7550868

Molecular Formula: C11H9ClFN3O

Molecular Weight: 253.66

* For research use only. Not for human or veterinary use.

5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole - 1706462-19-2

Specification

CAS No. 1706462-19-2
Molecular Formula C11H9ClFN3O
Molecular Weight 253.66
IUPAC Name 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C11H9ClFN3O/c12-7-2-1-3-8(13)9(7)10-15-11(17-16-10)6-4-14-5-6/h1-3,6,14H,4-5H2
Standard InChI Key ROPFAXJNRJRZIY-UHFFFAOYSA-N
SMILES C1C(CN1)C2=NC(=NO2)C3=C(C=CC=C3Cl)F

Introduction

Structural and Electronic Properties of 5-(Azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole

Core Framework and Substituent Effects

The 1,2,4-oxadiazole ring serves as a bioisostere for ester and amide functionalities, enhancing metabolic stability while retaining hydrogen-bonding capabilities . The 3-(2-chloro-6-fluorophenyl) group introduces steric bulk and electronic modulation via halogen atoms at ortho and para positions, potentially favoring interactions with hydrophobic enzyme pockets . The 5-azetidin-3-yl moiety, a four-membered saturated ring, confers conformational rigidity and may improve solubility compared to bulkier substituents .

Halogen Substituent Dynamics

The 2-chloro-6-fluorophenyl group combines chlorine’s strong electron-withdrawing effect with fluorine’s capacity for dipole interactions. This combination is hypothesized to enhance binding affinity to targets such as kinase ATP-binding domains, as observed in analogous 1,2,4-oxadiazole derivatives .

Azetidine Ring Contributions

Quantum mechanical studies of similar azetidine-containing compounds suggest that the ring’s puckered geometry facilitates π-alkyl interactions with aromatic residues in protein binding sites . The azetidine’s secondary amine may also participate in salt bridge formation, a feature exploited in protease inhibitors .

Synthetic Methodologies

Cyclization of Amidoxime Precursors

The most viable route involves cyclization of N′-arylbenzamidoximes with azetidine-3-carboxylic acid derivatives. A representative protocol adapted from Maftei et al. involves:

  • Amidoxime Formation:
    Reaction of 2-chloro-6-fluorobenzonitrile with hydroxylamine hydrochloride in ethanol/water (yield: 78–85%).

  • Activation and Cyclization:
    Coupling with azetidine-3-carbonyl chloride using DCC in anhydrous DMF under microwave irradiation (150°C, 20 min), achieving cyclization yields of 62–68% .

Alternative Pathways

  • Gold-Catalyzed Cyclization:
    Au(I) complexes promote cycloisomerization of propargylamidoximes, though this method shows lower regioselectivity for 1,2,4-oxadiazoles compared to 1,3,4-isomers .

  • Solid-Phase Synthesis:
    Immobilized resin-bound amidoximes enable high-throughput production, with reported purities >95% after cleavage .

Biological Activity and Mechanism of Action

Antiproliferative Effects

While direct data on the title compound remains unpublished, structural analogs demonstrate potent activity against cancer cell lines:

Compound ClassIC₅₀ (μM)Cell LineKey Structural FeaturesReference
3,5-Diaryl-1,2,4-oxadiazoles0.003–9.27LXFA 629, OVXF 899Electron-withdrawing aryl groups
Azetidine-fused oxadiazoles0.48–5.13MCF-7, HCT-116Rigid azetidine moiety

The chloro-fluoro substitution pattern in the title compound mirrors that of 9a–c (IC₅₀ = 0.19–1.17 μM) , suggesting comparable potency through pro-apoptotic caspase-3/7 activation.

Enzyme Inhibition Profiles

  • HDAC Inhibition:
    Analogous 1,2,4-oxadiazoles inhibit histone deacetylases (HDACs) at IC₅₀ = 10–25 μM, with azetidine groups improving blood-brain barrier permeability .

  • Kinase Targeting:
    Chlorine’s van der Waals interactions with BRAF V600E mutant kinases (ΔG = −8.9 kcal/mol in docking studies) propose utility in melanoma therapy .

Structure-Activity Relationships (SAR)

Substituent Effects on Potency

  • Aryl Group Modifications:
    Para-EWGs (e.g., –NO₂, –CF₃) increase cytotoxicity 3–5 fold compared to EDGs in MCF-7 models .

  • Azetidine Optimization:
    N-Methylation of azetidine reduces logP by 0.8 units while maintaining target engagement, as shown in 10a–b .

Physicochemical Properties

  • Calculated Parameters:

    • logP: 2.1 (Predicted via ChemAxon)

    • PSA: 58 Ų

    • Solubility: 12 μM (Simulated intestinal fluid)

Future Directions

Targeted Delivery Systems

Encapsulation in PEGylated liposomes could address the compound’s moderate aqueous solubility (12 μM), leveraging azetidine’s amine for pH-responsive release .

Combination Therapies

Synergy with PARP inhibitors is plausible given 1,2,4-oxadiazoles’ DNA intercalation potential, as demonstrated in 15/olaparib combinations (CI = 0.3–0.5) .

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